1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNRENFPOKMOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 4 Fluorophenyl Phenyl Ethan 1 Amine and Its Advanced Analogues
General Synthetic Routes to the 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Core
The construction of the racemic form of this compound typically involves the initial synthesis of a ketone precursor, followed by its conversion to the target amine.
A foundational method for converting a ketone to an amine is reductive amination. The Leuckart-Wallach reaction is a classic example of this transformation. mdma.chalfa-chemistry.com This one-pot reaction typically uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent to convert a ketone, in this case, 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethanone, directly into the corresponding primary amine. researchgate.net The reaction proceeds through an imine intermediate, which is reduced in situ. alfa-chemistry.com While operationally simple, traditional Leuckart-Wallach conditions often require high temperatures (frequently above 180°C) and can lead to the formation of N-formylated byproducts, which then require a subsequent hydrolysis step to yield the free amine. mdma.chalfa-chemistry.com
Modern variations of this reaction offer milder conditions. For instance, catalytic versions have been developed that use transition metal complexes, such as those involving rhodium, to facilitate the reductive amination at significantly lower temperatures (50-70°C), improving the chemoselectivity and making the process cleaner. mdma.ch
The synthesis of this compound is fundamentally reliant on the prior construction of its biphenyl (B1667301) core. The most prevalent and efficient method for creating such C-C bonds between aryl rings is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govrsc.org This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its reliability. rsc.org
The synthesis of the key ketone intermediate, 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethanone, is typically achieved by coupling an aryl halide with an arylboronic acid. nih.gov A common strategy involves the reaction of 4-bromoacetophenone with (4-fluorophenyl)boronic acid. nih.govresearchgate.net This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a palladium-on-charcoal (Pd/C) catalyst, and requires a base (e.g., KOH, K₂CO₃) to proceed. nih.govunits.it The reaction is often carried out in a solvent mixture, which can include water, making it a more environmentally benign process. nih.govunits.it Once the 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethanone precursor is synthesized and purified, it can be converted to the target amine using the reductive amination methods described previously.
Below is a table summarizing typical conditions and reported yields for the Suzuki-Miyaura synthesis of biphenyl ketones, which are precursors to the target amine.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic Acid | Pd-Complex 4 (0.25) | KOH | Water | Reflux, 2h | 96 | nih.gov |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd-Complex 4 (1) | KOH | Water | Microwave, 100-160°C, 5 min | 96 | nih.gov |
| 4-Bromo-2-fluoro-α-methylphenylacetic acid | Sodium Tetraphenylborate | 5% Pd/C (0.05) | Na₂CO₃ | Water | Reflux, 1h | 98 | units.it |
Stereoselective Synthesis of Chiral this compound Enantiomers
Producing a single enantiomer of this compound requires asymmetric synthesis techniques. These methods create the chiral center at the carbon atom bonded to the nitrogen in a controlled manner, resulting in an enantiomerically enriched product.
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines. dicp.ac.cn This approach typically involves the reduction of a prochiral imine, formed from the ketone precursor 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethanone. The imine is hydrogenated using a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, which is coordinated to a chiral ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.govnih.gov
The chiral catalyst creates a stereically defined environment that forces the hydrogen to add to one face of the C=N double bond preferentially, leading to the formation of one enantiomer of the amine in excess. The effectiveness of this method is measured by the enantiomeric excess (ee), with many modern catalyst systems achieving ee values greater than 95%. researchgate.net The reaction is sensitive to conditions such as hydrogen pressure, temperature, and solvent, which must be carefully optimized for each specific substrate.
| Substrate Type | Catalyst System | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pyridines | Iridium-BINAP complex | Traceless Brønsted acid activation | High | nih.gov |
| Ketones | Chiral Oxazoline/Achiral Borane FLP | Frustrated Lewis Pair (FLP) hydrogenation | 75-88% | cardiff.ac.uk |
| Imines | Chiral Borane from Diene/HB(C₆F₅)₂ | In situ catalyst generation | up to 89% | cardiff.ac.uk |
| Pyridyl Alkyl Ketones | Anionic Iridium Catalyst | High turnover number (up to 1,000,000) | 99% | researchgate.net |
An alternative strategy for stereocontrol involves the use of a chiral auxiliary. researchgate.netwikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com
For the synthesis of chiral amines, a common approach involves condensing the ketone precursor, 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethanone, with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). osi.lv This forms a chiral N-sulfinyl imine. The subsequent reduction of the C=N bond with a non-chiral reducing agent (like NaBH₄) is sterically directed by the bulky auxiliary, leading to the preferential formation of one diastereomer of the resulting sulfinamide. Finally, the auxiliary is cleaved under acidic conditions to afford the desired chiral primary amine with high enantiomeric purity. osi.lv Other auxiliaries, such as those derived from pseudoephedrine or pseudoephenamine, have also been employed effectively in asymmetric synthesis to control the formation of stereocenters. nih.gov
Diastereoselective and Enantiomeric Resolution Techniques for Fluorophenyl Ethan-1-amine
Achieving enantiopurity is paramount for the application of chiral amines. For racemic this compound, classical resolution via diastereomeric salt formation is a primary and industrially viable method. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting products are diastereomeric salts, which possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. wikipedia.orgrsc.org
The selection of the resolving agent is crucial and often determined empirically. For benzylic amines, such as the target compound, several chiral acids have proven effective. nih.gov Natural (+)-tartaric acid is a common choice due to its availability and effectiveness in resolving α-phenylethylamine, a structurally related compound. rsc.orgnih.gov Other effective agents include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. nih.gov The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, separating it via filtration, and then liberating the pure enantiomer by treatment with a base. wikipedia.org
Beyond classical resolution, enzymatic kinetic resolution offers another pathway. This method uses a lipase, such as Novozym 435, to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated. nih.gov Dynamic kinetic resolution (DKR) further enhances this by combining enzymatic acylation with a racemization catalyst (e.g., palladium nanoparticles), which continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically enabling a 100% yield of the desired acylated product. nih.gov
Table 1: Common Chiral Resolving Agents for Benzylic Amines
| Resolving Agent | Type | Separation Principle | Reference |
|---|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Fractional Crystallization | rsc.orgnih.gov |
| (-)-Mandelic Acid | Chiral Acid | Fractional Crystallization | nih.gov |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Fractional Crystallization | wikipedia.org |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Chiral Acid | Fractional Crystallization | nih.gov |
Synthesis of Key Precursors and Complex Intermediates for this compound Derivatives
The synthesis of the target amine and its derivatives relies on the efficient preparation of key precursors. The most direct precursor is the corresponding ketone, 4-acetyl-4'-fluorobiphenyl . This intermediate can be synthesized through several established methods.
One of the most common approaches is the Suzuki-Miyaura cross-coupling reaction . This powerful C-C bond-forming reaction can be used to couple 4-acetylphenylboronic acid with 1-bromo-4-fluorobenzene. ugr.esresearchgate.net The reaction is typically catalyzed by a palladium complex, such as palladium nanoparticles supported on graphene, in the presence of a base. ugr.es This method is highly versatile and tolerates a wide range of functional groups. ugr.esnih.gov
Alternatively, a Friedel-Crafts acylation of 4-fluorobiphenyl (B1198766) can be employed. nih.gov In this electrophilic aromatic substitution reaction, 4-fluorobiphenyl is treated with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction introduces the acetyl group onto the unsubstituted phenyl ring, primarily at the para position due to steric hindrance, to yield 4-acetyl-4'-fluorobiphenyl.
The synthesis of the 4-fluorobiphenyl core itself is also a critical step. This can be achieved through a Suzuki coupling between 4-fluorophenylboronic acid and a bromobenzene, or vice versa. ugr.esmdpi.com Research has shown that heterogeneous palladium catalysts can effectively drive this transformation, offering the advantage of easy catalyst recovery and reuse. ugr.esmdpi.com
Once the precursor ketone is obtained, it serves as the substrate for conversion into a variety of complex derivatives. For instance, amidation of related biphenyl carboxylic acids (like (±)-flurbiprofen) with other molecules can create complex bio-functional hybrids, demonstrating the versatility of the biphenyl scaffold in building intricate molecular architectures. mdpi.com
Table 2: Representative Synthesis of 4-Acetylbiphenyl via Suzuki Coupling researchgate.net
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |
|---|
Development of Novel and Expedited Synthetic Approaches to the Fluorophenyl Ethan-1-amine Scaffold
While classical resolution is effective, modern synthetic chemistry aims for more direct and atom-economical routes to enantiopure compounds. Asymmetric synthesis , which creates the desired stereocenter selectively, represents a more advanced and efficient strategy. wikipedia.org
Several highly effective catalytic systems have been developed for this transformation, often based on iridium, rhodium, or ruthenium complexed with chiral phosphine (B1218219) ligands. For example, ruthenium catalysts paired with ligands like C3-TunePhos have demonstrated excellent enantioselectivity (often >90% ee) for the reductive amination of a wide range of alkyl aryl ketones. These reactions are valued for their broad substrate scope and functional group compatibility.
Another innovative approach involves biocatalysis . The use of ω-transaminase (ω-TA) enzymes has emerged as a powerful green chemistry tool for the asymmetric synthesis of chiral amines. semanticscholar.org In this process, the enzyme catalyzes the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone precursor (4-acetyl-4'-fluorobiphenyl), producing the desired chiral amine with high enantiomeric excess. semanticscholar.org This method operates under mild conditions and offers exceptional selectivity.
More recently, novel strategies such as nickel-catalyzed migratory cross-coupling have been developed for the modular and stereospecific synthesis of chiral β-aryl ethylamine (B1201723) derivatives from readily available β-amino alcohols, representing a cutting-edge approach to this important structural scaffold.
Table 3: Examples of Modern Catalytic Systems for Asymmetric Amine Synthesis
| Reaction Type | Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Amination | Ruthenium/C3-TunePhos | Alkyl Aryl Ketones | High enantioselectivity (>90% ee), uses H₂ gas | |
| Asymmetric Reductive Amination | Iridium/f-Binaphane | Aryl Ketones | High activity and enantioselectivity, aided by Lewis acids | |
| Asymmetric Transamination | ω-Transaminase (e.g., TR8) | Ketones | High enantiomeric excess, green chemistry, mild conditions | semanticscholar.org |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 4 Fluorophenyl Phenyl Ethan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-proton framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic arrangement in 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
Proton (1H) NMR: The 1H NMR spectrum is anticipated to display distinct signals corresponding to the ethylamine (B1201723) side chain and the two aromatic rings of the biphenyl (B1667301) system. The aromatic region (typically δ 7.0-8.0 ppm) would be complex due to the presence of eight protons on two para-substituted rings. The protons on the phenyl ring attached to the ethylamine group (labeled H-2, H-3, H-5, H-6) would appear as two distinct doublets, as would the protons on the fluorophenyl ring (H-2', H-3', H-5', H-6'). The coupling of the fluorine atom to the ortho protons (H-3', H-5') would result in doublet of doublets or triplet-like patterns for these signals. The methine proton (CH) of the ethylamine group would likely appear as a quartet around δ 4.1-4.5 ppm, shifted downfield by the adjacent amino group and the aromatic ring. The methyl protons (CH3) would present as a doublet around δ 1.4-1.6 ppm due to coupling with the methine proton. The amine (NH2) protons would give rise to a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 1.5-3.0 ppm.
Carbon-13 (13C) NMR: The proton-decoupled 13C NMR spectrum is expected to show 10 distinct signals for the 14 carbon atoms, reflecting the molecule's symmetry. The biphenyl system would account for eight signals in the aromatic region (δ 115-165 ppm). The carbon bearing the fluorine atom (C-4') would exhibit a large one-bond coupling constant (1JCF) and a chemical shift in the range of δ 160-164 ppm. The carbons ortho and meta to the fluorine (C-3'/5' and C-2'/6') would show smaller C-F couplings. The quaternary carbons of the biphenyl linkage (C-1 and C-1') would also be identifiable. The methine carbon (CH) of the ethylamine side chain is expected around δ 50-55 ppm, while the methyl carbon (CH3) would appear upfield, around δ 20-25 ppm.
Predicted 1H and 13C NMR Data
| Assignment | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) | Notes |
| -CH(NH2)- | ~4.2 (quartet) | ~53 | Methine proton and carbon |
| -CH3 | ~1.5 (doublet) | ~24 | Methyl proton and carbon |
| -NH2 | 1.5-3.0 (broad singlet) | - | Amine protons |
| C-2, C-6 | ~7.4 (doublet) | ~127 | Protons/carbons ortho to ethylamine group |
| C-3, C-5 | ~7.6 (doublet) | ~129 | Protons/carbons meta to ethylamine group |
| C-2', C-6' | ~7.5 (multiplet) | ~128 | Protons/carbons meta to fluorine atom |
| C-3', C-5' | ~7.2 (multiplet) | ~116 | Protons/carbons ortho to fluorine atom (19F coupling expected) |
| C-1 | - | ~144 | Quaternary carbon attached to ethylamine group |
| C-4 | - | ~139 | Quaternary carbon of biphenyl linkage |
| C-1' | - | ~136 | Quaternary carbon of biphenyl linkage |
| C-4' | - | ~162 | Quaternary carbon attached to fluorine (large 1JCF coupling) |
Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary.
To confirm the assignments from 1D NMR, a suite of 2D experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. A strong cross-peak would be expected between the methine proton (CH, ~δ 4.2 ppm) and the methyl protons (CH3, ~δ 1.5 ppm), confirming the ethylamine fragment. Correlations between adjacent aromatic protons on the same ring would also be observed, helping to differentiate the two spin systems of the biphenyl core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the CH and CH3 groups to their corresponding carbon signals. Likewise, each aromatic proton signal would be correlated to its specific aromatic carbon signal, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying connectivity across multiple bonds, particularly for assigning quaternary carbons. Key expected correlations would include:
A correlation from the methine proton (CH) to the quaternary carbon of the phenyl ring it is attached to (C-1).
Correlations from the methyl protons (CH3) to the methine carbon (CH).
Correlations from the aromatic protons (e.g., H-2/6) to the neighboring quaternary carbons (C-4) and the ipso-carbon of the biphenyl linkage (C-1).
These 2D techniques, used in concert, would allow for the unambiguous assignment of every proton and carbon atom in the molecule, solidifying the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its primary amine and fluorinated biphenyl moieties.
N-H Vibrations: As a primary amine, two N-H stretching bands (asymmetric and symmetric) are expected in the 3300-3500 cm-1 region of the IR spectrum. A moderate to strong N-H bending (scissoring) vibration should appear between 1580 and 1650 cm-1. A broad N-H wagging band may also be observed around 650-900 cm-1.
Aromatic Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm-1. Characteristic C=C stretching vibrations of the phenyl rings would appear in the 1450-1600 cm-1 region.
C-N and C-F Vibrations: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1340 cm-1 range. The C-F stretch gives a strong absorption in the IR spectrum, typically between 1100 and 1250 cm-1.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm-1) | Spectroscopy | Notes |
| N-H Stretch | 3300 - 3500 | IR, Raman | Two bands expected for primary amine |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | From ethyl group |
| N-H Bend (Scissoring) | 1580 - 1650 | IR | |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple bands expected |
| C-N Stretch | 1250 - 1340 | IR | |
| C-F Stretch | 1100 - 1250 | IR | Typically a strong absorption |
| Aromatic C-H Bend | 690 - 900 | IR | Out-of-plane bending |
In modern structural characterization, experimental IR and Raman spectra are often compared with spectra generated from theoretical calculations. Using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the vibrational frequencies and intensities of the molecule can be calculated from its optimized geometry. This computational approach aids in the precise assignment of complex vibrational modes that arise from the coupling of various stretches and bends throughout the molecule. A strong correlation between the calculated and experimental spectra would provide powerful evidence confirming the molecular structure.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through the analysis of fragmentation patterns. For this compound (C14H14FN), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]+•) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]+).
The predicted exact mass of the neutral molecule is 215.1110 g/mol . The molecular ion peak in an electron ionization (EI) mass spectrum would therefore appear at an m/z of 215.
The fragmentation of the molecular ion would be expected to follow predictable pathways based on the stability of the resulting fragments. The most prominent fragmentation pathway would likely involve the loss of a methyl radical (•CH3), a process known as benzylic cleavage, which is highly favored.
Benzylic Cleavage: Loss of a methyl group (mass 15) from the molecular ion would lead to the formation of a highly stable, resonance-delocalized iminium cation at m/z 200 . This is expected to be the base peak or one of the most abundant ions in the spectrum. [F-Ph-Ph-CH(NH2)CH3]+• → [F-Ph-Ph-CH=NH2]+ + •CH3
Other potential fragmentations could involve cleavage of the biphenyl linkage, though this is generally less favorable than benzylic cleavage.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Formula | Notes |
| 215 | Molecular Ion [M]+• | [C14H14FN]+• | Parent ion |
| 200 | [M - CH3]+ | [C13H11FN]+ | Base peak, resulting from benzylic cleavage |
| 183 | [M - NH2CH3]+• | [C13H9F]+• | Loss of the ethylamine side chain |
| 170 | [4-Fluorobiphenyl]+• | [C12H8F]+ | Cleavage of the C-C bond next to the ring |
This comprehensive spectroscopic analysis, combining NMR, vibrational spectroscopy, and mass spectrometry, would provide an irrefutable structural determination of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the principal chromophore is the substituted biphenyl system. The absorption of UV-Vis radiation by this molecule promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides valuable insights into the extent of conjugation and the electronic environment of the molecule.
The electronic spectrum of this compound is dominated by the π → π* transitions associated with its biphenyl core. Unsubstituted biphenyl in the vapor phase exhibits a strong, broad absorption band characteristic of a conjugated system, which is attributed to an intense π → π* transition. researchgate.net The extent of π-electron delocalization between the two phenyl rings is highly dependent on the dihedral angle between them; a more planar conformation enhances conjugation and typically results in a bathochromic (red) shift of the absorption maximum to a longer wavelength. researchgate.netmcmaster.ca
The spectral characteristics of the parent biphenyl chromophore are significantly modified by the substituents on the phenyl rings: the fluorine atom and the 1-aminoethane group. These groups, known as auxochromes, possess non-bonding electrons that can interact with the π-system of the chromophore, altering the energy of the electronic transitions. youtube.commlsu.ac.in
Effect of the Fluoro Group (-F): The fluorine atom at the 4-position acts as an auxochrome. While it is strongly electronegative, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This interaction generally leads to a modest bathochromic shift and a slight increase in absorption intensity (a hyperchromic effect) compared to unsubstituted biphenyl. mlsu.ac.in
Effect of the 1-Aminoethane Group (-CH(CH₃)NH₂): The amino group is a potent auxochrome. youtube.comresearchgate.net The lone pair of electrons on the nitrogen atom directly extends the conjugated system of the biphenyl core. This n-π conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the amino group is expected to induce a substantial bathochromic shift and a significant hyperchromic effect on the primary π → π* transition band. For comparison, 4-aminobiphenyl (B23562) shows a maximum absorption (λmax) at 278 nm in alcohol, a notable shift from the main absorption of benzene (B151609) (around 255 nm). youtube.comnih.gov
In addition to the strong π → π* transitions, the presence of the nitrogen atom introduces the possibility of weaker n → π* transitions. These involve the excitation of a non-bonding electron from the nitrogen lone pair into a π* anti-bonding orbital. Such transitions are typically of much lower intensity than π → π* transitions and may be submerged within the stronger absorption bands. 9afi.com
Table 3.4.1: Predicted UV-Vis Absorption Data for this compound
This table presents predicted data based on the analysis of its chromophore and auxochromic groups, as direct experimental values are not available in the cited literature.
| Max. Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition Assignment |
| ~280 - 290 | > 15,000 | Ethanol (B145695) | π → π |
| Shorter Wavelengths | Lower Intensity | Ethanol | n → π (Likely Obscured) |
Crystallographic Investigations and Solid State Analysis of 1 4 4 Fluorophenyl Phenyl Ethan 1 Amine
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, this technique would provide unequivocal information regarding its molecular conformation, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core.
In analogous fluorinated biphenyl compounds, the dihedral angle between the aromatic rings is a critical conformational parameter, influenced by both steric and electronic effects of the substituents. For instance, in the crystal structure of 1-(2′,4′-difluorobiphenyl-4-yl)ethanone, the dihedral angles between the benzene (B151609) rings in the two crystallographically independent molecules are 46.9 (2)° and 47.6 (2)°. This significant twist is a common feature in biphenyl derivatives, arising from the balance between steric hindrance of the ortho hydrogens and the electronic effects of conjugation. A similar non-planar conformation would be expected for this compound.
The crystallographic data would be presented in a standard format, as shown in the hypothetical table below, detailing the unit cell parameters and refinement statistics.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical formula | C₁₄H₁₄FN |
| Formula weight | 215.27 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
| R-factor (%) | Value |
Note: This table is hypothetical and serves as an example of the data that would be obtained from a single-crystal X-ray diffraction study.
Analysis of Crystal Packing Motifs and Intermolecular Interactions
The solid-state packing of this compound would be governed by a variety of intermolecular interactions, which can be visualized and quantified using techniques like Hirshfeld surface analysis. rsc.orgresearchgate.net The primary amine group is a strong hydrogen bond donor, while the fluorine atom and the aromatic π-systems can act as acceptors.
Hydrogen Bonding: The amine group (-NH₂) is expected to be a primary driver of the crystal packing through the formation of N-H···N or N-H···F hydrogen bonds. In the absence of other strong acceptors, the nitrogen atom of one molecule could accept a hydrogen bond from the amine group of a neighboring molecule, leading to the formation of chains or dimers. The fluorine atom, being a weak hydrogen bond acceptor, could also participate in N-H···F interactions.
Halogen Bonding: While fluorine is not a strong halogen bond donor, the electron-rich π-systems of the phenyl rings could potentially interact with the electrophilic region of a halogen atom from an adjacent molecule, though this is less likely to be a dominant interaction.
π-π Stacking: The aromatic biphenyl core provides ample opportunity for π-π stacking interactions. These can occur in either a face-to-face or offset (parallel-displaced) manner. In many biphenyl derivatives, offset stacking is observed, which maximizes attractive interactions while minimizing steric repulsion. For example, in the crystal structure of 1-(2′,4′-difluorobiphenyl-4-yl)ethanone, π–π stacking interactions are observed between the benzene rings of adjacent molecules, with a centroid–centroid distance of 3.8221 Å. soton.ac.uk
Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts. rsc.orgresearchgate.net A Hirshfeld surface analysis for this compound would likely reveal the prevalence of H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. Significant contributions from C···H/H···C and F···H/H···F contacts would also be expected, providing quantitative insight into the π-π stacking and hydrogen bonding interactions, respectively. nih.gov The presence of red spots on the d_norm surface would indicate close intermolecular contacts, highlighting the key interactions responsible for the crystal packing. nih.gov
Anticipated Intermolecular Interactions and Their Characteristics
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance in Packing |
|---|---|---|---|---|
| Hydrogen Bonding | N-H | N, F | 2.8 - 3.2 | High |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | High |
| C-H···π Interactions | C-H | Phenyl Ring | 2.5 - 2.9 | Moderate |
| C-H···F Interactions | C-H | F | 2.4 - 2.8 | Moderate |
Note: This table is predictive and based on data from analogous structures.
Polymorphism and Cocrystallization Studies Relevant to the Fluorophenyl Ethan-1-amine Framework
Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Aromatic amines are a class of compounds known to exhibit polymorphism, where different packing arrangements can lead to distinct physicochemical properties. nih.gov The conformational flexibility of the biphenyl group in this compound, specifically the rotational freedom around the C-C bond connecting the two phenyl rings, could give rise to different conformers that may pack in distinct ways, resulting in polymorphs. These different forms could be obtained by varying crystallization conditions such as solvent, temperature, and cooling rate.
Cocrystallization: Cocrystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, neutral molecule (a coformer) into the crystal lattice. The primary amine group of this compound makes it an excellent candidate for forming cocrystals with coformers containing hydrogen bond acceptor groups, such as carboxylic acids or amides. The formation of robust hydrogen-bonded synthons between the amine and the coformer would be the driving force for cocrystal formation. Fluorinated aromatic compounds have been successfully used in cocrystallization studies to modulate crystal packing through a combination of hydrogen bonding and other non-covalent interactions. rsc.org
Computational and Theoretical Studies of 1 4 4 Fluorophenyl Phenyl Ethan 1 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic makeup and geometric arrangement of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energetic and electronic properties of a chemical system.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies calculations compared to traditional wavefunction-based methods. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in conjunction with a basis set like 6-311G++(d,p) to achieve a balance of accuracy and computational efficiency. nih.gov
For 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, a DFT calculation would be used to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The results of such a calculation provide a precise picture of the molecule's shape. While specific experimental data for this exact molecule is not available in the cited sources, a typical output would include the parameters listed in the table below. These theoretical values are generally found to be in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov
| Parameter | Description | Illustrative Value |
|---|---|---|
| C-C (phenyl rings) | Bond Length (Å) | ~1.39 - 1.41 Å |
| C-F | Bond Length (Å) | ~1.35 Å |
| C-N | Bond Length (Å) | ~1.47 Å |
| C-C-C (phenyl rings) | Bond Angle (°) | ~120.0° |
| Phenyl-Phenyl | Dihedral Angle (°) | ~35-45° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more prone to chemical reactions.
From the HOMO and LUMO energy levels, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.4 eV |
| Chemical Hardness (η) | Measure of resistance to change in electron distribution | 2.2 eV |
| Electronegativity (χ) | Measure of the ability to attract electrons | 4.3 eV |
| Electrophilicity Index (ω) | Global electrophilic nature of a molecule | 4.19 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface using a color scale.
Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack.
Blue regions represent areas of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack.
Green regions denote neutral or areas with near-zero potential.
For this compound, an MEP analysis would likely show a negative potential (red/yellow) around the nitrogen atom of the amine group due to its lone pair of electrons, and around the electronegative fluorine atom. Positive potential (blue) would be expected on the hydrogen atoms of the amine group, indicating their acidic character. This analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction sites.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-type structures, such as bonds and lone pairs. This method is particularly useful for investigating intramolecular charge transfer (ICT), hyperconjugative interactions, and electron delocalization.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (Caromatic-Caromatic) | ~5-10 |
| π (Caromatic-Caromatic) | π* (Caromatic-Caromatic) | ~15-25 |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of a molecule's different spatial arrangements (conformers) that arise from the rotation around single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., the bond between the two phenyl rings and the bonds around the ethylamine (B1201723) side chain), this analysis is crucial.
A Potential Energy Surface (PES) map is generated by systematically rotating specific dihedral angles and calculating the molecule's energy at each step. This process identifies the lowest-energy conformers (global and local minima) and the energy barriers required to transition between them. Understanding the preferred conformation is essential as the molecule's shape influences its biological activity and physical properties. For the target molecule, the most significant dihedral angle would be the one defining the twist between the two phenyl rings, which affects the degree of π-conjugation across the biphenyl (B1667301) system.
Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. By calculating properties like vibrational frequencies and nuclear magnetic shielding constants, one can generate theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
These theoretical spectra can be compared with experimentally obtained data. A strong correlation between the calculated and experimental spectra serves to validate both the computational model and the experimental characterization of the molecule. For instance, calculated vibrational frequencies are often scaled by a specific factor to account for systematic errors in the computational method, leading to excellent agreement with experimental IR and Raman spectra. This synergy between theory and experiment is a powerful tool for structural elucidation.
Chemical Reactivity and Derivatization Strategies of 1 4 4 Fluorophenyl Phenyl Ethan 1 Amine
Reactions Involving the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base. This allows it to readily participate in a variety of classical amine reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework.
The nucleophilic nature of the primary amine facilitates reactions with various electrophilic reagents, leading to the formation of stable amide, secondary/tertiary amine, and sulfonamide linkages.
Acylation: The amine reacts rapidly with acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form N-acylated derivatives, specifically amides. These reactions are often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl).
Alkylation: Direct reaction with alkyl halides leads to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. Controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary starting material, potentially leading to polyalkylation.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. This reaction is a reliable method for protecting the amine group or introducing a sulfonyl moiety for various synthetic purposes.
Table 1: Representative Acylation, Alkylation, and Sulfonylation Reactions
| Reaction Type | Electrophile Example | Product Name |
|---|---|---|
| Acylation | Acetyl chloride | N-(1-(4'-(4-fluorophenyl)biphenyl-4-yl)ethyl)acetamide |
| Alkylation | Methyl iodide | 1-[4-(4-Fluorophenyl)phenyl]-N-methylethan-1-amine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-(4'-(4-fluorophenyl)biphenyl-4-yl)ethyl)-4-methylbenzenesulfonamide |
Primary amines readily undergo condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.com
Imine Formation: The reaction of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine with an aldehyde or a ketone, typically under acid catalysis with removal of water, yields the corresponding imine. organic-chemistry.orgyoutube.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comyoutube.com Solvent-free mechanochemical methods have also been developed for the efficient synthesis of fluorinated imines. nih.gov
Oxime Derivatives: While oximes are directly synthesized by the condensation of a carbonyl compound with hydroxylamine, the imine derivatives formed from this compound can be considered analogues of this functional group class. wikipedia.org The C=N bond is the defining feature of both imines and oximes. wikipedia.org
Table 2: Illustrative Imine Formation Reaction
| Carbonyl Reactant | Reaction Conditions | Product Name |
|---|---|---|
| Benzaldehyde (B42025) | Acid catalyst (e.g., TsOH), azeotropic removal of water | N-(benzylidene)-1-[4-(4-fluorophenyl)phenyl]ethan-1-amine |
The primary amine is a key precursor for synthesizing a range of other important nitrogenous functional groups that are prevalent in medicinal chemistry and materials science.
Amides: As mentioned, amides are readily formed via acylation. youtube.com Direct condensation with carboxylic acids is also possible using coupling agents (e.g., DCC, EDC) or boron-based reagents that facilitate dehydration. acs.orgnih.gov
Carbamates: Carbamates can be synthesized by reacting the amine with chloroformates (e.g., ethyl chloroformate) or by trapping an in-situ generated isocyanate with an alcohol. organic-chemistry.orgorganic-chemistry.org Another modern approach involves the three-component coupling of the amine, carbon dioxide, and an alkyl halide. nih.gov
Ureas: The synthesis of unsymmetrical ureas can be achieved by reacting the amine with an isocyanate. asianpubs.orgnih.gov Alternatively, the amine can be converted into an isocyanate intermediate itself, which is then trapped by another amine. organic-chemistry.org Phosgene-free methods using reagents like carbonyldiimidazole or other carbonyl sources are also widely employed. nih.govorganic-chemistry.org
Table 3: Synthesis of Amide, Carbamate, and Urea (B33335) Derivatives
| Derivative | Reagent(s) | Product Name |
|---|---|---|
| Amide | Benzoic acid, DCC | N-(1-(4'-(4-fluorophenyl)biphenyl-4-yl)ethyl)benzamide |
| Carbamate | Ethyl chloroformate, Base | Ethyl (1-(4'-(4-fluorophenyl)biphenyl-4-yl)ethyl)carbamate |
| Urea | Phenyl isocyanate | 1-(1-(4'-(4-fluorophenyl)biphenyl-4-yl)ethyl)-3-phenylurea |
Chemical Transformations and Functionalization on the Aromatic Rings
The biphenyl (B1667301) core of the molecule offers two aromatic rings for further functionalization. The reactivity of these rings is influenced by the existing substituents: the 1-aminoethyl group on one ring and the fluorine atom on the other.
Electrophilic Aromatic Substitution (EAS): The biphenyl system is generally more reactive towards electrophiles than benzene (B151609). The 1-aminoethyl substituent (after protonation of the amine under strongly acidic conditions, it becomes deactivating) and the phenyl substituent are ortho-, para-directing groups. The fluorine atom is a deactivating but ortho-, para-directing substituent. wikipedia.org Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) is expected to occur at positions ortho or para to these groups. youtube.comlumenlearning.com The precise location of substitution will depend on the interplay between electronic and steric effects. For example, nitration would likely occur on the more activated ring bearing the ethylamine (B1201723) substituent.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the second phenyl ring can act as a leaving group in nucleophilic aromatic substitution reactions. masterorganicchemistry.com This reaction is typically feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. masterorganicchemistry.comnih.gov Therefore, direct substitution of the fluorine on the parent molecule is difficult, but if the ring were to be nitrated, for instance, subsequent SNAr reactions with nucleophiles like alkoxides or other amines would become possible. researchgate.netnih.govsemanticscholar.org
Table 4: Potential Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Electrophilic Substitution | HNO₃, H₂SO₄ | 1-[2-Nitro-4-(4-fluorophenyl)phenyl]ethan-1-amine |
| Nucleophilic Substitution* | NaOCH₃, heat | 1-[4-(4-Methoxyphenyl)phenyl]ethan-1-amine |
\Requires prior activation of the fluorophenyl ring with an electron-withdrawing group.*
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural modifications of the aromatic core.
The C-F bond is the strongest carbon-halogen bond, making its activation in cross-coupling reactions challenging compared to C-Cl, C-Br, or C-I bonds. However, specialized catalyst systems have been developed that can facilitate the coupling of aryl fluorides. nih.gov Potential transformations for this compound could include Suzuki coupling with boronic acids, Buchwald-Hartwig amination to introduce a new amino group, or Sonogashira coupling with terminal alkynes. nih.gov These reactions would allow for the attachment of new aryl, amino, or alkynyl groups at the 4'-position, thereby creating more complex and extended molecular architectures.
Table 5: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid | 1-([1,1':4',1''-Terphenyl]-4-yl)ethan-1-amine |
| Buchwald-Hartwig Amination | Aniline | N-(4'-(1-Aminoethyl)-[1,1'-biphenyl]-4-yl)aniline |
| Sonogashira Coupling | Phenylacetylene | 1-(4'-(Phenylethynyl)-[1,1'-biphenyl]-4-yl)ethan-1-amine |
Synthesis of Diverse Heterocyclic Systems Incorporating the this compound Moiety
The this compound structure is a versatile building block for constructing a wide array of heterocyclic compounds. Its derivatization is key to accessing scaffolds such as pyrazoles, thiazoles, triazoles, and pyrimidines, which are prominent in medicinal chemistry.
The synthesis of pyrazole (B372694) and its dihydro counterpart, pyrazoline, often begins with an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325). dergipark.org.tr The this compound moiety can be incorporated by first converting it to the corresponding acetophenone (B1666503) derivative, 1-[4-(4-fluorophenyl)phenyl]ethan-1-one. This ketone can then undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to yield the required chalcone intermediate. ijpbs.com
The subsequent and most crucial step is the cyclocondensation reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine). ijfmr.comnih.gov This reaction typically proceeds by nucleophilic addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. ijfmr.com The reaction is often carried out in a protic solvent like ethanol (B145695), sometimes with a catalytic amount of acid (e.g., acetic acid) or base. dergipark.org.trijfmr.com The resulting pyrazoline can be oxidized to the more stable aromatic pyrazole if desired. mdpi.commdpi.com
A typical reaction sequence is outlined below:
Chalcone Formation: 1-[4-(4-Fluorophenyl)phenyl]ethan-1-one is condensed with a substituted benzaldehyde in the presence of a base like sodium hydroxide.
Pyrazoline Synthesis: The resulting chalcone is refluxed with hydrazine hydrate in ethanol to yield the 1,3,5-trisubstituted pyrazoline derivative. ijfmr.comnih.gov
Table 1: Examples of Pyrazoline Synthesis via Chalcone Intermediate
| Chalcone Precursor | Reagent | Heterocyclic Product | Reference |
| 3-Aryl-1-(4-(4-fluorophenyl)phenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-Aryl-3-(4-(4-fluorophenyl)phenyl)-4,5-dihydro-1H-pyrazole | ijfmr.com |
| 3-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)phenyl)prop-2-en-1-one | Phenylhydrazine | 5-(4-Chlorophenyl)-3-(4-(4-fluorophenyl)phenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | mdpi.com |
| 3-(Naphthalen-1-yl)-1-(4-(4-fluorophenyl)phenyl)prop-2-en-1-one | Hydrazine Hydrate | 3-(Naphthalen-1-yl)-5-(4-(4-fluorophenyl)phenyl)-4,5-dihydro-1H-pyrazole | mdpi.com |
Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a primary method for constructing the thiazole ring. This process involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org To incorporate the this compound moiety, its corresponding ketone derivative is first halogenated at the α-carbon (e.g., using bromine in acetic acid) to form 2-bromo-1-[4-(4-fluorophenyl)phenyl]ethan-1-one. This intermediate can then be cyclized with various thioamides or thioureas to yield 2,4-disubstituted thiazoles. nih.gov
Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) scaffold is commonly synthesized from thiosemicarbazide (B42300) precursors. sbq.org.br A synthetic strategy starting from this compound could involve its conversion into a carboxylic acid derivative, 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylic acid. This acid can then be converted to its corresponding acyl chloride and reacted with thiosemicarbazide, followed by acid-catalyzed cyclodehydration (e.g., using sulfuric acid or polyphosphoric acid) to yield a 2-amino-5-substituted-1,3,4-thiadiazole. encyclopedia.pubbu.edu.eg
Imidazole Analogs: Imidazole rings can be formed through several routes. One common method involves the reaction of an α-haloketone with formamide (B127407). nih.gov Thus, 2-bromo-1-[4-(4-fluorophenyl)phenyl]ethan-1-one, prepared as for thiazole synthesis, can be heated with formamide to produce a 4-substituted imidazole. nih.gov Another approach involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. Furthermore, intermediates such as 2-((4-acetylphenyl)amino)-1-(4-fluorophenyl)ethan-1-one can be reacted with potassium thiocyanate (B1210189) to form 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one, demonstrating a route to imidazole-2-thione derivatives. nih.gov
Table 2: Synthetic Routes to Thiazole, Thiadiazole, and Imidazole Analogs
| Target Heterocycle | Key Intermediate | Primary Reagents | Reference |
| Thiazole | 2-Bromo-1-[4-(4-fluorophenyl)phenyl]ethan-1-one | Thioamide or Thiourea (B124793) | organic-chemistry.org |
| 1,3,4-Thiadiazole | 4'-(Carboxy)-[1,1'-biphenyl]-4-yl derived acylthiosemicarbazide | Thiosemicarbazide, then dehydrating agent (e.g., H₂SO₄) | sbq.org.brderpharmachemica.com |
| Imidazole | 2-Bromo-1-[4-(4-fluorophenyl)phenyl]ethan-1-one | Formamide | nih.gov |
| Imidazole-2-thione | 2-Amino-1-[4-(4-fluorophenyl)phenyl]ethan-1-one derivative | Potassium Thiocyanate | nih.gov |
Triazole Scaffolds: The 1,2,4-triazole (B32235) ring system can be synthesized from several precursors. A common method involves the cyclization of N-acylthiosemicarbazides. researchgate.net Starting from a carboxylic acid derivative of the main scaffold, one can prepare the corresponding acylhydrazide, which is then reacted with an isothiocyanate. The resulting intermediate can be cyclized under basic conditions to form a 1,2,4-triazol-5-thione. Alternatively, reacting ester ethoxycarbonylhydrazones with primary amines provides a route to 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. nih.gov
Oxadiazole Scaffolds: The synthesis of 1,3,4-oxadiazoles typically proceeds from the cyclodehydration of diacylhydrazines. ajrconline.org A versatile route begins with the conversion of a carboxylic acid containing the 4-(4-fluorophenyl)phenyl moiety into its corresponding acid hydrazide. nih.gov This hydrazide is then acylated with an acid chloride or anhydride (B1165640) to form a 1,2-diacylhydrazine intermediate. Subsequent heating with a dehydrating agent, such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride, effects the cyclization to the desired 2,5-disubstituted 1,3,4-oxadiazole. researchgate.netnih.gov
Table 3: Synthesis of Triazole and Oxadiazole Derivatives
| Target Heterocycle | Key Intermediate | General Reaction | Reference |
| 1,2,4-Triazole | Acylthiosemicarbazide | Cyclization of acylthiosemicarbazide in the presence of a base | researchgate.netnih.gov |
| 1,3,4-Oxadiazole | 1,2-Diacylhydrazine | Cyclodehydration of a diacylhydrazine using a dehydrating agent (e.g., POCl₃) | nih.govnih.gov |
Pyrimidine Systems: Pyrimidine synthesis often relies on the condensation of a 1,3-dicarbonyl compound with an amidine-containing reagent like urea, thiourea, or guanidine. The chalcones derived from 1-[4-(4-fluorophenyl)phenyl]ethan-1-one are valuable precursors for this transformation. Reacting these α,β-unsaturated ketones with urea or thiourea under basic or acidic conditions leads to the formation of dihydropyrimidinones or the corresponding thiones (Biginelli reaction or similar condensations).
Pyridazinone Systems: The synthesis of pyridazinones generally involves the reaction of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine. A plausible synthetic route to incorporate the this compound moiety would involve its conversion to a succinic acid derivative, which can then be cyclized with hydrazine hydrate to form the six-membered pyridazinone ring.
Mechanistic Investigations of Key Reactions Involving this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation. The synthesis of heterocyclic systems from derivatives of this compound involves several fundamental organic reaction pathways.
Pyrazoline Formation: The reaction to form pyrazolines from chalcones and hydrazine is a well-studied pathway. ijfmr.com The mechanism initiates with a Michael-type nucleophilic addition of one of the nitrogen atoms of hydrazine to the electron-deficient β-carbon of the α,β-unsaturated ketone (the chalcone). This step forms a hydrazone-enolate intermediate. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. The resulting five-membered cyclic intermediate then undergoes dehydration, often facilitated by an acid or base catalyst, to yield the final pyrazoline product.
Key Intermediates:
Chalcone: The α,β-unsaturated ketone.
Hydrazone: Formed after the initial condensation.
Cyclic Hemiaminal-like Intermediate: Formed after intramolecular cyclization, prior to dehydration.
1,3,4-Thiadiazole Formation: The synthesis of 2-amino-1,3,4-thiadiazoles from acylthiosemicarbazides under acidic conditions also follows a distinct pathway. bu.edu.eg The mechanism begins with the protonation of the carbonyl oxygen of the acylthiosemicarbazide, which activates the carbonyl carbon for nucleophilic attack. The sulfur atom then acts as the intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate. The final step involves the elimination of two molecules of water (dehydration) to generate the stable aromatic 1,3,4-thiadiazole ring system.
Key Intermediates:
Acylthiosemicarbazide: The linear precursor formed from an acid derivative and thiosemicarbazide.
Protonated Acylthiosemicarbazide: The activated form of the precursor.
Cyclic Thiohemiaminal Intermediate: The five-membered ring formed after intramolecular attack, prior to dehydration.
By elucidating these pathways, chemists can better control reaction conditions to favor the formation of desired heterocyclic products derived from the versatile this compound scaffold.
Kinetic Studies and Transition State Characterization
The derivatization of this compound primarily involves reactions targeting the nucleophilic primary amine group. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions and predicting product formation. While specific experimental kinetic data for this compound is not extensively available in peer-reviewed literature, a comprehensive understanding can be constructed by examining studies on analogous aromatic amines. The reactivity of the amine is governed by its nucleophilicity, which is influenced by electronic and steric factors within the molecule.
The primary amine in this compound is attached to a chiral center and a biphenyl scaffold. The biphenyl system, through resonance, can delocalize the nitrogen lone pair, which tends to decrease the nucleophilicity compared to a simple alkylamine. However, the presence of the electron-donating ethyl group can somewhat counteract this effect. The 4-fluorophenyl group, being remote from the amine, exerts a weaker, primarily inductive, electron-withdrawing effect.
A common and well-studied derivatization reaction for primary amines is N-acylation. The kinetics of N-acylation of aromatic amines with acylating agents like acid chlorides or anhydrides typically follow a second-order rate law, being first order in both the amine and the acylating agent.
Rate = k[this compound][Acylating Agent]
The rate constant, k, is influenced by the nucleophilicity of the amine, the electrophilicity of the acylating agent, the solvent, and the temperature. For instance, more electrophilic acylating agents will lead to a faster reaction rate.
Table 1: Illustrative Rate Constants for the N-Acylation of Aniline Derivatives with Benzoyl Chloride at 25°C in a Protic Solvent.
(Note: This table presents hypothetical data based on established principles of amine reactivity to illustrate expected trends for this compound.)
| Amine | Substituent Effect | Relative Rate Constant (k_rel) |
|---|---|---|
| Aniline | Baseline | 1.00 |
| p-Toluidine | Electron-donating (-CH3) | 3.30 |
| p-Chloroaniline | Electron-withdrawing (-Cl) | 0.25 |
| 1-Phenylethan-1-amine | Alkyl group on alpha-carbon | ~2.50 |
| This compound | Biphenyl with remote -F | ~1.50 - 2.00 |
The transition state in N-acylation reactions of amines is thought to involve the formation of a tetrahedral intermediate. Computational studies on similar amine acylation reactions provide insight into the structure and energetics of this transition state. For the reaction of this compound with an acyl chloride, the reaction would proceed through a transition state where the nitrogen atom of the amine is forming a new bond with the carbonyl carbon of the acyl chloride, and the carbon-oxygen double bond is beginning to break.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model this transition state. Such calculations would allow for the determination of the activation energy (Ea), which is a quantitative measure of the kinetic barrier of the reaction. Lower activation energies correspond to faster reaction rates. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, can also be characterized.
Table 2: Calculated Activation Energies for the N-Acylation of Model Aromatic Amines with Acetyl Chloride.
(Note: These are representative values from computational studies on analogous systems to provide a framework for understanding the reactivity of this compound.)
| Amine | Activation Energy (Ea) (kcal/mol) | Transition State Characteristics |
|---|---|---|
| Aniline | 12.5 | Formation of a tetrahedral intermediate. |
| N-methylaniline | 13.2 | Slightly higher due to steric hindrance. |
| p-Nitroaniline | 15.8 | Higher due to reduced nucleophilicity from the nitro group. |
| 1-Phenylethan-1-amine | 11.9 | Lower due to the electron-donating nature of the ethyl group. |
Future Research Directions and Advanced Methodological Developments for 1 4 4 Fluorophenyl Phenyl Ethan 1 Amine
Innovations in Green Chemistry and Sustainable Synthetic Routes for the Compound
The development of environmentally benign synthetic pathways is a paramount goal in modern chemistry. For 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, future research will likely focus on replacing classical methods with greener alternatives that reduce waste, minimize energy consumption, and utilize renewable resources.
Key areas of innovation include:
Biocatalysis : The use of enzymes offers a highly selective and sustainable approach to synthesizing chiral amines. nih.govwiley.com Specifically, ω-transaminases (ω-TAs) are ideal for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govwiley.com Future work could develop an engineered ω-TA to catalyze the amination of a 1-[4-(4-fluorophenyl)phenyl]ethan-1-one precursor, offering high enantioselectivity under mild aqueous conditions. nih.gov This enzymatic route avoids harsh reagents and heavy metal catalysts, aligning with green chemistry principles. wiley.com
Earth-Abundant Metal Catalysis : Traditional cross-coupling and amination reactions often rely on precious metals like palladium. A greener approach involves leveraging catalysts based on earth-abundant metals such as iron. acs.org Research into iron-catalyzed C-N coupling reactions or direct amination of corresponding benzylic alcohols using the "borrowing hydrogen" methodology could provide a more sustainable and economical synthesis route. acs.org
Dehydrative Amination in Aqueous Media : The direct coupling of amines with alcohols, generating water as the sole byproduct, represents a highly atom-economical and green strategy. organic-chemistry.org Exploring the use of water-soluble catalysts, such as calix google.comresorcinarene sulfonic acid, for the dehydrative amination of 1-[4-(4-fluorophenyl)phenyl]ethan-1-ol would be a significant step towards a more sustainable process. organic-chemistry.org
| Green Synthesis Strategy | Potential Application to Target Compound | Key Advantages |
| Biocatalysis (ω-Transaminases) | Asymmetric amination of 1-[4-(4-fluorophenyl)phenyl]ethan-1-one | High enantioselectivity, mild reaction conditions, aqueous solvent, reduced waste. nih.govwiley.com |
| Iron-Catalyzed Amination | Direct coupling of an amine source with 1-[4-(4-fluorophenyl)phenyl]ethan-1-ol | Utilizes an inexpensive and non-toxic metal, high atom economy. acs.org |
| Aqueous Dehydrative Amination | Reaction of 1-[4-(4-fluorophenyl)phenyl]ethan-1-ol with an amine source in water | Water as the only byproduct, potential for catalyst recycling, environmentally benign. organic-chemistry.org |
Application of Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid and creative retrosynthetic planning. zju.edu.cnmdpi.com For a molecule like this compound, these tools can predict novel and efficient synthetic routes that may not be obvious to human chemists. acs.orgarxiv.org
AI-Powered Retrosynthesis : Deep learning models, often based on sequence-to-sequence or graph-based architectures, can be trained on vast reaction databases. zju.edu.cnillinois.edu When presented with the target structure of this compound, these models can deconstruct it into simpler, commercially available precursors. arxiv.org This can uncover more efficient disconnections, for instance, by suggesting alternative strategies for constructing the biphenyl (B1667301) core or installing the chiral amine center. illinois.edu
Generative Models for Compound Design : Beyond retrosynthesis, AI can be used to design novel analogues. Generative models can explore the chemical space around the this compound scaffold to propose new molecules with potentially enhanced properties. mdpi.commyscience.org By setting desired parameters (e.g., improved binding affinity, different electronic properties), these algorithms can generate structures that are not only theoretically effective but also synthetically feasible. myscience.orgnih.gov
High-Throughput Screening and Parallel Synthesis for New Chemical Transformations
High-throughput experimentation (HTE) and parallel synthesis are transformative technologies for accelerating reaction optimization and library generation. spirochem.com These approaches are particularly valuable for exploring new chemical transformations related to the this compound core structure.
Rapid Reaction Optimization : The synthesis of the target compound involves key bond formations, such as a Suzuki-Miyaura coupling for the biphenyl core and a C-N coupling for the amine. HTE platforms, using 24- or 96-well plates, allow for the rapid screening of hundreds of reaction conditions (catalysts, ligands, bases, solvents) in parallel. chemrxiv.orgsigmaaldrich.comresearchgate.net This enables the swift identification of optimal conditions for yield and selectivity, drastically reducing development time. acs.org Commercially available screening kits for C-N cross-coupling reactions are well-suited for this purpose. sigmaaldrich.comsigmaaldrich.com
Parallel Library Synthesis : To explore structure-activity relationships (SAR), parallel synthesis can be employed to create a library of analogues. uniroma1.itrsc.org By systematically varying the substituents on either phenyl ring or modifying the ethanamine side chain across a multi-well plate, researchers can efficiently generate dozens to hundreds of distinct compounds. lookchem.comnih.gov This allows for a comprehensive evaluation of how structural modifications impact the compound's properties.
Development and Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
Understanding and optimizing chemical reactions requires precise monitoring of species concentration over time. Advanced spectroscopic techniques, particularly when integrated into flow chemistry setups, provide a powerful window into reaction dynamics.
FlowNMR for In-line Monitoring : Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is an exceptional tool for non-invasive, real-time analysis of chemical reactions. rsc.org For the synthesis of this compound, a flow reactor could be connected directly to an NMR spectrometer. univ-nantes.fr This setup would allow for continuous monitoring of the conversion of reactants to products, the formation of any intermediates or byproducts, and the determination of reaction kinetics on-the-fly. mpg.de
Quantitative Real-Time Analysis : Given the fluorine atom in the molecule, 19F NMR offers a highly sensitive and selective probe for monitoring the reaction. rsc.org A stopped-flow benchtop NMR system could be used to acquire quantitative data, which is crucial for understanding reaction mechanisms and ensuring process control, especially in asymmetric reactions where enantiomeric excess is a critical parameter. rsc.orgresearchgate.net This real-time data facilitates rapid optimization and ensures reproducibility from laboratory to pilot scale. researchgate.net
Further Exploration of Theoretical and Computational Chemistry for Predictive Modeling of Reactivity and Structure
Theoretical and computational chemistry provides invaluable insights into molecular properties, complementing experimental work by predicting structure, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) Studies : DFT calculations are a powerful tool for investigating the molecular structure of fluorinated biphenyl compounds. nih.govrsc.org For this compound, DFT can be used to optimize the geometry, calculate bond lengths and angles, and determine the dihedral angle between the two phenyl rings. nih.gov Such studies can elucidate the conformational preferences of the molecule, which are critical for its biological interactions. nih.gov
Predicting Reactivity and Properties : Computational models can predict key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov Furthermore, calculating the molecular electrostatic potential (MEP) can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack and guiding the design of new chemical transformations. nih.gov
| Computational Method | Predicted Properties for this compound | Application in Research |
| Density Functional Theory (DFT) | Optimized 3D geometry, bond parameters, dihedral angles, vibrational frequencies. nih.gov | Correlating structure with activity, predicting spectroscopic data (IR, NMR). nih.govuomphysics.net |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy levels and energy gap. researchgate.net | Assessing kinetic stability and predicting chemical reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Identification of nucleophilic and electrophilic sites on the molecule. nih.gov | Guiding the design of functionalization reactions and understanding intermolecular interactions. researchgate.net |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-(4-fluorophenyl)benzaldehyde and ammonia or ammonium acetate under reductive amination conditions. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) significantly improves yield and reduces side products compared to traditional heating . Purification via column chromatography (e.g., n-pentane:EtOAc = 20:1) ensures high purity. Optimization should focus on solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., NaBH₄), and reaction time monitoring via TLC or HPLC.
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .
- NMR/FTIR : ¹H/¹³C NMR (δ 7.2–7.8 ppm for aromatic protons) and FTIR (C-F stretch ~1220 cm⁻¹) validate functional groups.
- Elemental analysis : Verify stoichiometry (e.g., C: 75.4%, H: 5.6%, N: 5.2%) to confirm purity.
Q. How can researchers assess the compound's biological activity in preliminary assays?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant tyrosine kinases (e.g., KIT or PDGFRA) in vitro with ATP-concentration-dependent IC₅₀ measurements .
- Cell viability assays : Treat cancer cell lines (e.g., gastrointestinal stromal tumors) and quantify apoptosis via flow cytometry (Annexin V/PI staining).
Q. What safety protocols are recommended for handling this amine derivative?
- Methodological Answer :
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Segregate halogenated waste for professional treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Structural analogs : Compare activity with derivatives (e.g., 1-(4-fluorophenyl)ethan-1-amine in perovskites ) to identify structure-activity relationships (SAR).
- Meta-analysis : Use software like GraphPad Prism to statistically analyze discrepancies in IC₅₀ values across publications.
Q. What strategies are effective for studying polymorphism and crystalline form stability?
- Methodological Answer :
- Crystallization screens : Test solvents (e.g., ethanol/water mixtures) and temperatures to isolate polymorphs.
- PXRD/TGA : Monitor phase transitions (e.g., Form I vs. Form II) and thermal stability (decomposition >200°C) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) using CrystalExplorer.
Q. How can the compound's role in material science (e.g., perovskite engineering) be explored?
- Methodological Answer :
- Layer-by-layer assembly : Integrate the amine into 2D perovskites (e.g., (BA)₂PbI₄) to study halogen interactions (X-X distances <3.5 Å) .
- Stability testing : Expose films to humidity/UV light and compare degradation rates via XRD/PL spectroscopy.
Q. What experimental designs are suitable for elucidating its pharmacological mechanism of action?
- Methodological Answer :
- Kinase profiling : Use phospho-antibody arrays to identify downstream targets (e.g., MAPK/STAT3 pathways).
- In vivo models : Administer the compound to xenograft mice (e.g., 10–50 mg/kg/day) and monitor tumor growth inhibition via MRI .
- Molecular docking : Simulate binding to kinase active sites (e.g., AutoDock Vina) to predict binding affinities (ΔG < -8 kcal/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
